Lipophilicity Profile: Isobutoxy vs. n-Butoxy
The target compound exhibits an XLogP3-AA value of 4.0, compared to 3.9 for the n-butoxy analog (1-bromo-3-butoxy-5-fluorobenzene), representing a +0.1 log unit increase in computed lipophilicity . Although small, this difference is consistent with the greater hydrocarbon compactness of the branched isobutoxy group and can meaningfully affect logD, permeability, and protein binding profiles in drug-like scaffolds.
| Evidence Dimension | Computed Octanol/Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 |
| Comparator Or Baseline | 1-Bromo-3-butoxy-5-fluorobenzene: XLogP3-AA = 3.9 |
| Quantified Difference | +0.1 log unit |
| Conditions | PubChem 2.1 Computed Properties, XLogP3 algorithm version 3.0 |
Why This Matters
A lipophilicity increase of 0.1 log units can shift a compound's position on the Lipinski-like property scale, guiding medicinal chemists when optimizing for membrane permeability and metabolic stability.
- [1] PubChem Compound Summary for CID 79015443, 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 68346100, 1-Bromo-3-butoxy-5-fluorobenzene. National Center for Biotechnology Information. View Source
